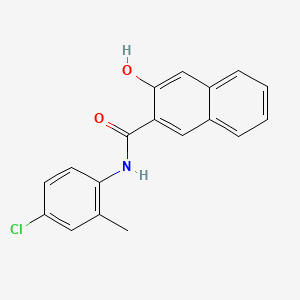

2',5,6',7-Tetrahydroxyflavanone

Vue d'ensemble

Description

2’,5,6’,7-Tetrahydroxyflavanone is a natural flavonoid. It has been found to inhibit lipid peroxide formation induced by adenosine diphosphate and reduced nicotinamide adenine dinucleotide phosphate in rat liver homogenate .

Molecular Structure Analysis

The molecular formula of 2’,5,6’,7-Tetrahydroxyflavanone is C15H10O6. It has a molecular weight of 286.23600. The compound has a density of 1.654g/cm3 and a boiling point of 589ºC at 760 mmHg .Physical And Chemical Properties Analysis

2’,5,6’,7-Tetrahydroxyflavanone has a molecular weight of 286.23600, a density of 1.654g/cm3, and a boiling point of 589ºC at 760 mmHg . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Antioxidant Activity

2’,5,6’,7-Tetrahydroxyflavanone exhibits potent antioxidant properties . It has been shown to have a strong free radical scavenging effect and reducing power, which are crucial in preventing oxidative stress-related cellular damage . This compound can be utilized in research focusing on oxidative stress, aging, and related diseases.

Pharmacological Potential

In pharmacology, this flavanone has been studied for its biological activities , which include antidiabetic, anti-atherogenic, antitumoral, antimutagenic, antihypertensive, and neuroprotective effects . These properties make it a valuable compound for developing new therapeutic agents.

Biochemical Significance

Biochemically, 2’,5,6’,7-Tetrahydroxyflavanone is involved in various cellular mechanisms . Its role in scavenging radicals, binding metal ions, and inhibiting enzymatic systems responsible for free radical generation is significant for understanding and manipulating cellular biochemistry .

Medicinal Chemistry

In medicinal chemistry, the compound’s antioxidant capabilities are harnessed to develop new drugs and treatments. Its ability to protect cells from oxidative damage makes it a candidate for drug design and synthesis in the quest for treatments for oxidative stress-induced conditions .

Cosmetic Applications

The antioxidant properties of 2’,5,6’,7-Tetrahydroxyflavanone also find applications in the cosmetic industry . It can be used in the formulation of skincare products to prevent damage caused by free radicals, leading to anti-aging benefits and improved skin health .

Industrial Relevance

Industrially, this flavanone can be synthesized and used as an additive in food and beverages for its health-promoting properties. Its natural occurrence in plants like Scutellaria baicalensis Georgi also makes it a compound of interest in the nutraceutical industry .

Environmental Impact

Research into the environmental impact of flavanones like 2’,5,6’,7-Tetrahydroxyflavanone includes their interactions with DNA and potential protective effects against oxidative damage to genetic material. This is crucial for understanding the long-term implications of flavanones on environmental health .

Chiral Synthesis

The compound’s chiral nature allows for exploration in the field of chiral synthesis , where it can be used to study the effects of chirality on biological activity and develop enantioselective synthesis methods .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2’,5,6’,7-Tetrahydroxyflavanone is the free radicals in the body . It has been shown to have excellent free radical scavenging effect .

Mode of Action

2’,5,6’,7-Tetrahydroxyflavanone interacts with its targets by scavenging free radicals . This interaction results in a reduction of oxidative stress in the body, which can lead to various health benefits .

Biochemical Pathways

The antioxidant activity of 2’,5,6’,7-Tetrahydroxyflavanone affects the oxidative stress pathway . By scavenging free radicals, it reduces oxidative stress, which can have downstream effects on various biological processes, including inflammation and aging .

Pharmacokinetics

It is known to be soluble in various organic solvents, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2’,5,6’,7-Tetrahydroxyflavanone’s action primarily involve the reduction of oxidative stress. By scavenging free radicals, it can prevent cellular damage caused by oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,5,6’,7-Tetrahydroxyflavanone. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants in the environment . .

Propriétés

IUPAC Name |

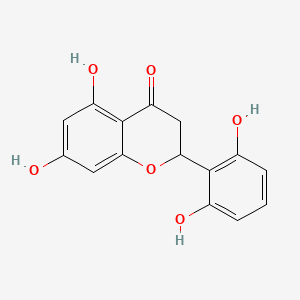

2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWELZOKMSAJRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5,6',7-Tetrahydroxyflavanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.